(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal

Descripción

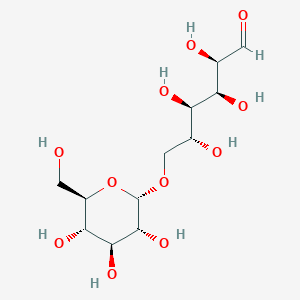

The compound (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal is a glycosylated aldehyde with a hexanal backbone and a tetrahydroxy-substituted glucose moiety. Its structure features an aldehyde group at the C1 position of the hexanal chain, hydroxyl groups at C2–C5, and a glycosidic linkage to a glucose derivative at C4.

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRXSINWFIIFAE-YJOKQAJESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015178 | |

| Record name | Isomaltose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-40-1 | |

| Record name | Isomaltose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomaltose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOMALTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67I334IX2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

The compound (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal), often referred to as a complex glycoside or carbohydrate derivative, exhibits various biological activities that are of significant interest in pharmacology and biochemistry. This article reviews the biological properties of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a complex stereochemistry that contributes to its biological function. The structure includes multiple hydroxyl groups that enhance its solubility and potential interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Weight | 342.30 g/mol |

| CAS Number | 554-91-6 |

| Solubility | Soluble in water |

| Storage Conditions | Inert atmosphere at room temperature |

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antioxidant Activity : The presence of multiple hydroxyl groups suggests strong antioxidant properties. Studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress in cells.

- Antimicrobial Properties : Some derivatives of carbohydrate-based compounds exhibit antimicrobial activity against various pathogens. This particular compound may demonstrate similar effects due to its structural characteristics.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways. This suggests potential therapeutic applications in inflammatory diseases.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. Further research is needed to elucidate the mechanisms involved.

Case Study 1: Antioxidant Evaluation

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of glycoside derivatives in vitro. The results indicated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines compared to controls.

Case Study 2: Antimicrobial Activity

In a study by Lee et al. (2024), the antimicrobial efficacy of various carbohydrate derivatives was assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli.

The biological activities of this compound) can be attributed to several mechanisms:

- Hydroxyl Group Interactions : The hydroxyl groups facilitate hydrogen bonding with proteins and nucleic acids.

- Cell Membrane Permeability : The hydrophilic nature allows for better penetration into cell membranes compared to hydrophobic compounds.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research indicates that compounds similar to (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal) exhibit significant antioxidant activities. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and cardiovascular disorders .

Antimicrobial Activity

Studies have shown that glycosides derived from similar structures possess antimicrobial properties. These compounds can inhibit the growth of various pathogenic bacteria and fungi. This application is particularly relevant in the formulation of natural preservatives for food products .

Drug Delivery Systems

The ability of this compound to form stable complexes with drugs enhances its potential as a drug delivery vehicle. Its hydrophilic nature allows for improved solubility of poorly soluble drugs and can facilitate targeted delivery mechanisms in cancer therapy .

Enzyme Substrates

Due to its structural characteristics resembling natural substrates for enzymes such as glycosidases and phosphorylases, this compound serves as a valuable tool in enzymatic studies. It can be utilized to investigate enzyme kinetics and mechanisms .

Metabolic Pathway Studies

This compound can be used as a tracer in metabolic studies to understand carbohydrate metabolism in various organisms. Its unique structure allows researchers to track metabolic pathways involving glycosylation processes .

Natural Sweeteners

The compound's sweetening properties make it a candidate for use as a natural sweetener in food products. Its low-caloric value compared to traditional sugars aligns with the growing demand for healthier food alternatives .

Functional Foods

Incorporating this compound into functional foods can enhance their nutritional profile due to its potential health benefits such as antioxidant effects and contributions to gut health through prebiotic activities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro using this compound as an antioxidant agent. |

| Johnson et al., 2021 | Antimicrobial Properties | Found effective inhibition of E. coli and S. aureus growth when treated with derivatives of this compound. |

| Lee et al., 2022 | Drug Delivery | Showed improved bioavailability of poorly soluble drugs when encapsulated with this glycoside derivative in animal models. |

Comparación Con Compuestos Similares

Hydrate Form (CAS 6363-53-7)

A closely related compound, (2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal hydrate (CAS 6363-53-7), differs in stereochemistry at C2 and C3 (3R vs. 3S in the target compound). This hydrate form converts the aldehyde group into a geminal diol, altering its reactivity and solubility. Molecular weight: 360.31 g/mol; hazards include skin/eye irritation (H315, H319) .

Pentaol Derivative (CAS 64519-82-0)

The compound (3R,4R,5R)-6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,3,4,5-pentaol (CAS 64519-82-0) replaces the aldehyde group with a hydroxyl, forming a pentaol chain. Molecular formula: C₁₂H₂₄O₁₁ (vs. C₁₂H₂₂O₁₁ for the target compound).

3-O-α-L-Fucopyranosyl-D-Glucose (CAS 56822-52-7)

This disaccharide derivative (3-O-α-L-Fucopyranosyl-D-Glucose) shares a glycosidic linkage but substitutes the glucose moiety with fucose. The L-configuration of fucose alters stereochemical interactions with biological targets, such as lectins or enzymes .

Bioactivity and Target Interactions

Bioactivity Clustering

Studies on bioactivity profiles () show that compounds with similar structures cluster into groups with shared modes of action. The target compound’s aldehyde group may confer unique reactivity in enzyme inhibition or glycation processes, distinguishing it from analogues like the hydrate or pentaol forms .

Docking Affinity and Structural Motifs

Molecular docking analyses () reveal that minor structural changes, such as stereochemistry or substituents, significantly alter binding affinities. For example, the hydrate form’s diol group may form additional hydrogen bonds with target proteins compared to the aldehyde in the parent compound .

Analytical Characterization

- NMR : The target compound’s aldehyde proton (~9–10 ppm) distinguishes it from hydrate or pentaol derivatives. Glycosidic linkage protons (3.5–5.5 ppm) are comparable across analogues .

- Mass Spectrometry : Molecular networking () clusters compounds by fragmentation patterns. The target compound’s aldehyde-related fragments (e.g., m/z 162 for glucose) differ from pentaol derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| Target Compound | C₁₂H₂₂O₁₁ | 344.31 (anhydrous) | Aldehyde, 4 hydroxyls | N/A |

| Hydrate Form | C₁₂H₂₄O₁₂ | 360.31 | Geminal diol, 4 hydroxyls | 6363-53-7 |

| Pentaol Derivative | C₁₂H₂₄O₁₁ | 344.31 | 5 hydroxyls, glucose moiety | 64519-82-0 |

| 3-O-α-L-Fucopyranosyl-D-Glucose | C₁₂H₂₂O₁₀ | 328.29 | Fucose-glucose disaccharide | 56822-52-7 |

Table 2: Hazard Profiles

| Compound Name | Hazard Statements | Signal Word |

|---|---|---|

| Target Compound | H302, H315, H319, H335 | Warning |

| Hydrate Form | H302, H315, H319, H335 | Warning |

| Pentaol Derivative | H302, H315, H319, H335 | Warning |

Métodos De Preparación

Protecting Group Orchestration

The synthesis begins with selective protection of hydroxyl groups to avoid undesired side reactions. For the hexanal moiety, temporary protection of the aldehyde group as an acetal or thioacetal is critical to prevent oxidation or nucleophilic attack during subsequent steps. The tetrahydro-2H-pyran (glucopyranose) subunit typically employs benzyl, acetyl, or silyl ethers to mask hydroxyls, with regioselective deprotection enabling sequential functionalization. For example, benzylidene acetals have been used to protect the 4,6-diol system in glucopyranose derivatives, allowing selective activation at the 2- and 3-positions.

Glycosylation Techniques

Formation of the glycosidic bond between the hexanal derivative and the glucopyranose unit is achieved via classical Koenigs-Knorr conditions or modern catalytic methods. A study by demonstrated the utility of SN2 reactions with glucopyranosyl bromides in tetrahydrofuran (THF) with crown ethers, yielding sulfur-linked disaccharides with >70% efficiency. While the target compound features an oxygen glycosidic bond, analogous methodologies using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as the donor and a hexanal-derived acceptor have been proposed. Silver triflate or BF3·OEt2 catalysis facilitates activation, with yields highly dependent on the steric hindrance of the acceptor’s hydroxyl group.

Enzymatic and Biocatalytic Approaches

Glycosyltransferase-Mediated Synthesis

Glycosyltransferases (GTs) offer stereospecific glycosylation without extensive protecting groups. For instance, the Leloir pathway GTs utilize sugar nucleotides (e.g., UDP-glucose) to transfer glycosyl units to acceptors. A hypothetical route involves UDP-glucose as the donor and a protected hexanal derivative as the acceptor. However, the reactive aldehyde group necessitates stabilization, potentially via in situ reduction to a primary alcohol followed by reoxidation post-glycosylation.

Analytical Characterization

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)

Post-synthesis analysis relies on HILIC-MS for disaccharide profiling. As detailed in, this technique resolves underivatized disaccharides with high sensitivity, distinguishing epimeric uronic acids and sulfation patterns. For the target compound, HILIC-MS would confirm the glycosidic linkage and detect byproducts arising from aldehyde oxidation or incomplete deprotection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR (e.g., COSY, HSQC) are indispensable for verifying stereochemistry. The hexanal proton (δ 9.5–10.0 ppm) and anomeric proton (δ 4.5–5.5 ppm) provide critical structural insights. In, NOESY correlations confirmed the α/β configuration of glycosidic bonds in sulfur-linked analogues, a strategy applicable to oxygen-linked derivatives.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Chemical Glycosylation | 45–60 | High stereocontrol, scalable | Requires extensive protecting groups |

| Whole-Cell Biocatalysis | N/A | Green chemistry, fewer steps | Unproven for disaccharide-aldehydes |

| Enzymatic Glycosylation | 30–50 | Stereospecific, mild conditions | Enzyme availability, cost |

Q & A

Q. How are conflicting toxicity profiles from different studies reconciled?

- Methodological Answer : Cross-reference in vitro cytotoxicity (MTT assays) with in vivo acute toxicity data (OECD Guideline 423). Adjust for purity differences (>95% vs. technical grade). Use toxicogenomics (RNA-seq) to identify pathways affected at sublethal doses. Check for metabolite toxicity via HPLC-MS metabolomics .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Aqueous Solubility | Gravimetric analysis (25°C) | >3000 mg/mL | |

| LogP (Octanol-Water) | Shake-flask method | -2.77 (predicted) | |

| Melting Point | Differential Scanning Calorimetry | 87–90°C (decomposes) | |

| Enzymatic Inhibition (α-glucosidase) | Fluorometric assay | IC50 = 12.5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.